molecular formula C26H22O4 B015411 Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- CAS No. 7727-33-5

Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-

Cat. No. B015411
CAS RN: 7727-33-5
M. Wt: 398.4 g/mol
InChI Key: HDPBBNNDDQOWPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of specific phenols with formaldehyde and ethyleneamine, resulting in high yields of novel bridged tetra(phenol) compounds. Such synthetic routes are characterized by their ability to produce complex molecules with precise structural features, as demonstrated by Ji Shun-jun (2010) in the synthesis of 1,2-bis compounds and their subsequent reactions to form bridged tetra(phenol) compounds (Ji Shun-jun, 2010).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by detailed crystallographic studies, revealing complex spatial arrangements and bonding patterns. For instance, the study of a novel host-guest complex composed of 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane shows layered molecular sheets composed of hydrogen-bonded polyphenol chains, demonstrating the structural complexity and potential for forming inclusion complexes (Hiroshi Suzuki et al., 1997).

Chemical Reactions and Properties

Chemical reactions involving Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-, span a broad spectrum, ranging from coordination frameworks with lanthanides to complexation reactions that yield diverse molecular architectures. Monika Plabst and T. Bein (2009) have explored the use of phenylenebis(methylidyne)tetrakis(phosphonic acid) as a building block in metal-organic framework synthesis, highlighting the versatility and reactivity of such phenol derivatives in constructing advanced materials (Monika Plabst & T. Bein, 2009).

Physical Properties Analysis

The physical properties of Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- and its derivatives, such as solubility, melting points, and crystalline structure, significantly impact their applicability in various scientific domains. The inclusion compounds of tetrakis(4-nitrophenyl)methane, for example, exhibit distinct C-H...O networks, pseudopolymorphism, and structural transformations, showcasing the dynamic physical properties that can be harnessed for specific applications (R. Thaimattam et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various reagents, define the scope of applications for Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-. Studies such as the synthesis and reactions of 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes reveal insights into the hexacoordination of silicon atoms and the potential for developing novel functional materials with unique chemical behaviors (Ryuta Haga et al., 2008).

Scientific Research Applications

Phenolic compounds are natural bioactive molecules found mainly in plant tissues that have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities . These bioactivities have led to great interest in their use by several industries .

Despite the large number of scientific studies on this topic, some issues still need to be studied and solved, such as the understanding of the main actions of these compounds in organisms . Besides their large potential applicability in industry, phenolic compounds still face some issues making it necessary to develop strategies to improve bioavailability, sustainable technologies of extraction and refinement, and stability procedures to increase the range of applicability .

This review focuses on the most recent advances in the applications of phenolic compounds in different technological and medicinal areas . In addition, techniques to improve their sustainable resourcing, stability and bioavailability will be presented and discussed .

  • Synthetic Intermediate of Aggregation-Induced Emission (AIE) Dye

    • Phenol, 4,4’,4’‘,4’‘’-(1,2-ethanediylidene)tetrakis- is used as a synthetic intermediate of aggregation-induced emission (AIE) dye . This involves further synthesis of alkyl-halogen to make ether via esterification and polymer reaction .
  • Extraction of Biomolecules in Molecular Biology

    • Phenolic compounds are used in the study and extraction of biomolecules . In molecular biology, phenol finds application in the extraction of nucleic acids from tissue samples for further investigations .
  • Cosmetic Industry

    • Phenolic compounds are also used in the cosmetic industry . They are used in the manufacturing of sunscreens, skin lightening creams, and hair colouring solutions .
  • Food Industry

    • Phenolic compounds are natural bioactive molecules found mainly in plant tissues that have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities . These bioactivities have led to great interest in their use by several industries . In the food industry, they are used as natural antioxidants to prevent the oxidation of food, thereby extending its shelf life .
  • Chemical Industry

    • Phenolic compounds are used in the chemical industry for the synthesis of various chemicals . For example, they are used in the synthesis of resins, plastics, and dyes .

properties

IUPAC Name

4-[1,2,2-tris(4-hydroxyphenyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16,25-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPBBNNDDQOWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064785
Record name Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-
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Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-

CAS RN

7727-33-5
Record name 1,1,2,2-Tetrakis(4-hydroxyphenyl)ethane
Source CAS Common Chemistry
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Record name Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-
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Record name Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-
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Record name Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-
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Record name Ethanediylidenetetrakisphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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